N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Description
The compound N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide features a piperazine core with a 4-methoxyphenyl substituent, an oxoethyl linker, and an ethyl carboxamide group. The 4-methoxyphenyl group enhances lipophilicity, while the piperazine-oxopiperazine scaffold enables interaction with central nervous system (CNS) targets, particularly dopamine receptors .
Properties
IUPAC Name |
N-ethyl-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O4/c1-3-21-20(28)25-9-8-22-19(27)17(25)14-18(26)24-12-10-23(11-13-24)15-4-6-16(29-2)7-5-15/h4-7,17H,3,8-14H2,1-2H3,(H,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXPGMKSNQUIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The process may involve the following steps:
Formation of the piperazine intermediate: This step involves the reaction of 4-methoxyphenylpiperazine with an appropriate aldehyde and amine under acidic conditions.
Coupling reaction: The intermediate is then coupled with an ethyl ester derivative under basic conditions to form the final product.
Chemical Reactions Analysis
N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Scientific Research Applications
Neuropharmacology
The compound exhibits potential as a neuropharmacological agent due to its structural similarity to known antipsychotic and antidepressant medications. Piperazine derivatives are often investigated for their effects on serotonin receptors, which are crucial in mood regulation.
Case Study: Antidepressant Activity
A study explored various piperazine derivatives, including compounds similar to N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide, demonstrating significant serotonin reuptake inhibition. This suggests potential use in treating depression and anxiety disorders .
Anticancer Properties
Recent investigations have highlighted the anticancer activity of piperazine derivatives. The compound's ability to interact with biological pathways involved in cancer cell proliferation makes it a candidate for further research.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .
Antioxidant Activity
The antioxidant properties of piperazine derivatives have been documented, indicating their potential role in protecting against oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 10.5 | |
| Ascorbic Acid | 14.8 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are utilized to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
- Starting Materials : Piperazine derivatives and acylating agents.
- Reactions : Multi-step synthesis involving acylation and alkylation.
- Characterization : Confirmed via NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Similarities
Piperazine derivatives are widely explored for their modular pharmacophores. Below is a comparative analysis of the target compound and its analogues:
Table 1: Structural and Pharmacological Comparison
*Full name: N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Key Findings
- Dopamine Receptor Selectivity: The target compound and its dichlorophenyl analogue () share a piperazine-oxopiperazine scaffold but differ in aryl substituents.
- Anti-HIV Activity : Compound 7i () demonstrates potent HIV-1 inhibition (EC₅₀ = 0.8 µM) via capsid modulation, a mechanism distinct from the dopamine-targeted activity of the piperazine derivatives .
- Antitumor vs. Antiviral Activity : Compound 4l () shows antiproliferative effects but lacks anti-HIV selectivity, highlighting the role of nitroimidazole and benzothiazole groups in divergent biological activities .
Pharmacological Implications
- CNS Applications : The target compound’s selectivity for dopamine D3 receptors over D2 (as seen in ) suggests utility in schizophrenia and addiction, where D3 overexpression is implicated .
- Antiviral vs. Antitumor Trade-offs : Structural features like the nitroimidazole in 4l confer antitumor activity but reduce antiviral efficacy, underscoring the need for target-driven design .
Biological Activity
N-ethyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides an overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, which is known for its role in various pharmacological activities. The molecular formula is , and it has a molecular weight of 407.51 g/mol. Its structural components suggest potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety is associated with antipsychotic and anxiolytic effects, while the methoxyphenyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration.
Antidepressant Effects
A study highlighted the antidepressant-like effects of similar piperazine derivatives in rodent models. These compounds exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. The mechanism was hypothesized to involve modulation of serotonergic pathways .
Antipsychotic Properties
Another research investigation focused on the antipsychotic potential of piperazine derivatives. The compound demonstrated efficacy in reducing hyperactivity in animal models, which correlates with antipsychotic activity. This effect was linked to dopamine receptor antagonism .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines, indicating a potential role in protecting against neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Efficacy in Depression Models
In a controlled study, researchers evaluated the effects of this compound on mice subjected to chronic mild stress. The results showed a significant decrease in depressive-like behavior compared to controls, suggesting its potential as an antidepressant.
Case Study 2: Neuroprotection Against Excitotoxicity
Another study investigated the protective effects of the compound against excitotoxicity induced by glutamate in cultured neurons. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal function, highlighting its neuroprotective capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
